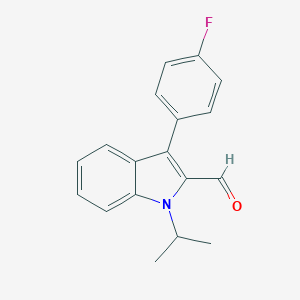

3-(4-Fluorophenyl)-1-isopropyl-1h-indole-2-carbaldehyde

Beschreibung

BenchChem offers high-quality 3-(4-Fluorophenyl)-1-isopropyl-1h-indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-1-isopropyl-1h-indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-1-propan-2-ylindole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c1-12(2)20-16-6-4-3-5-15(16)18(17(20)11-21)13-7-9-14(19)10-8-13/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWWALYZZIFFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143742 | |

| Record name | 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101125-34-2 | |

| Record name | 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101125342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOLE-2-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV0ZQ7788C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active molecules. This document details the synthetic pathway, experimental protocols, and in-depth analysis of spectroscopic data to confirm the molecular structure of this compound.

Chemical Identity and Properties

3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is a heterocyclic aromatic compound with the chemical formula C₁₈H₁₆FNO.[1] It is recognized as an impurity of Fluvastatin, a synthetic anticholesterol drug.[2][3]

| Property | Value |

| CAS Number | 101125-34-2[1][2][3] |

| Molecular Formula | C₁₈H₁₆FNO[1] |

| Molecular Weight | 281.32 g/mol [1] |

| IUPAC Name | 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde |

| Synonyms | 2-FORMYL-3-(4-FLUOROPHENYL)-1-N-ISOPROPYL INDOLE; 1H-Indole-2-carboxaldehyde, 3-(4-fluorophenyl)-1-(1-methylethyl)- |

| Melting Point | 92-96°C[4] |

Synthesis Pathway

The synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde involves a multi-step process, beginning with the formation of the core indole structure followed by formylation. A key precursor for this synthesis is 3-(4-fluorophenyl)-1-isopropyl-1H-indole .[5][6][7] The general synthetic approach is outlined below.

Caption: General synthetic pathway for 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde.

Experimental Protocols

Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole

The synthesis of the key intermediate, 3-(4-fluorophenyl)-1-isopropyl-1H-indole, is adapted from the reported synthesis of a related acrylaldehyde derivative.[5][6][7]

Step 1: Synthesis of 4-Fluoro phenacyl chloride In a reaction vessel, fluorobenzene is subjected to a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 4-fluoro phenacyl chloride.[5][7]

Step 2: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone The resulting 4-fluoro phenacyl chloride is then condensed with N-isopropylaniline in a suitable solvent like dimethylformamide (DMF).[5][6][7] The reaction mixture is heated to facilitate the nucleophilic substitution, yielding 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.

Step 3: Cyclization to form 3-(4-fluorophenyl)-1-isopropyl-1H-indole The intermediate from the previous step undergoes an intramolecular cyclization reaction. This is typically achieved by heating in the presence of a cyclizing agent like zinc chloride (ZnCl₂) to afford 3-(4-fluorophenyl)-1-isopropyl-1H-indole.[5][6][7]

Formylation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole

The introduction of the carbaldehyde group at the C-2 position of the indole ring is achieved via a Vilsmeier-Haack reaction.

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Structure Elucidation by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and the fluorophenyl rings, the isopropyl group, and the aldehyde proton.

-

Aldehyde Proton: A singlet or a narrowly split multiplet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the indole and the 4-fluorophenyl rings.

-

Isopropyl Group: A septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃)₂ in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the highly deshielded region of the spectrum, typically around δ 180-195 ppm, corresponding to the aldehyde carbonyl carbon.

-

Aromatic and Heterocyclic Carbons: A series of signals in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine atom will show a characteristic coupling (¹JC-F).

-

Isopropyl Carbons: Signals for the methine and methyl carbons of the isopropyl group in the aliphatic region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | 1670 - 1700 (strong) |

| C-H (Aldehyde) | 2720 and 2820 (two weak bands) |

| C=C (Aromatic) | 1450 - 1600 |

| C-N (Aromatic) | 1300 - 1360 |

| C-F | 1000 - 1400 |

Note: The spectral data for the related compound (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde shows a carbonyl stretching frequency at 1666.38 cm⁻¹.[5] The presence of conjugation in the acrylaldehyde derivative shifts this band to a lower wavenumber.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, which can be used to determine the elemental composition. The expected molecular ion peak [M]⁺ or [M+H]⁺ would correspond to the molecular weight of 281.32 g/mol .

Conclusion

The structural elucidation of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is achieved through a logical synthetic pathway and confirmed by a combination of modern spectroscopic techniques. The synthesis involves the construction of the substituted indole core followed by a regioselective formylation at the C-2 position, most likely via a Vilsmeier-Haack reaction. The analysis of the expected NMR, FT-IR, and mass spectrometry data provides unambiguous evidence for the proposed chemical structure. This technical guide serves as a valuable resource for researchers and scientists involved in the synthesis and characterization of indole-based compounds for potential applications in drug discovery and development.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-(4-Fluorophenyl)-1-isopropylindole-2-carbaldehyde [artis-isotopes.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. anaxlab.com [anaxlab.com]

- 5. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 6. rsc.org [rsc.org]

- 7. scirp.org [scirp.org]

A Comprehensive Technical Guide to 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde, a key synthetic intermediate in the manufacturing of Fluvastatin, a widely used HMG-CoA reductase inhibitor. This document details the compound's chemical and physical properties, provides a comprehensive experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and contextualizes its significance within the synthesis of Fluvastatin. Furthermore, it elucidates the biological pathway of HMG-CoA reductase inhibition, the therapeutic target of Fluvastatin.

Compound Identification and Properties

3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is a substituted indole derivative. Its primary significance lies in its role as a precursor in the pharmaceutical industry.

| Property | Value | Source |

| CAS Number | 101125-34-2 | [1][2][3] |

| Molecular Formula | C18H16FNO | [1][2] |

| Molecular Weight | 281.32 g/mol | [2][4] |

| IUPAC Name | 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | [1] |

| Synonyms | 2-FORMYL-3-(4-FLUOROPHENYL)-1-N-ISOPROPYL INDOLE, Fluvastatin EP Impurity G | [1] |

| Melting Point | Not reported in available literature | |

| Computed XLogP3-AA | 4.2 | [5] |

Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde

The synthesis of the title compound is achieved through the formylation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole at the C2 position of the indole ring. The most common and effective method for this transformation is the Vilsmeier-Haack reaction.[6]

Synthetic Workflow

The overall synthetic approach involves the preparation of the indole precursor followed by the crucial formylation step.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde|101125-34-2--AN PharmaTech Co Ltd [anpharma.net]

- 3. 3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOLE-2-CARBALDEHYDE [drugfuture.com]

- 4. 3-(4-FLUORO-PHENYL)-1-ISOPROPYL-1H-INDOLE-2-CARBALDEHYDE | CAS: 101125-34-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde | C18H16FNO | CID 11312061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

Technical Guide: 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides a detailed technical overview of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde, a key intermediate in the synthesis of Fluvastatin. It includes essential chemical data, a detailed synthesis protocol, and relevant biochemical pathway diagrams.

Core Compound Data

3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is a crucial building block in synthetic organic chemistry, most notably recognized for its role as a precursor in the manufacturing of Fluvastatin, a competitive inhibitor of HMG-CoA reductase.[1][2] Its chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 281.32 g/mol | [3] |

| Molecular Formula | C₁₈H₁₆FNO | [3][4] |

| CAS Number | 101125-34-2 | [3][4] |

| IUPAC Name | 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | [4] |

| Synonyms | 2-FORMYL-3-(4-FLUOROPHENYL)-1-N-ISOPROPYL INDOLE, Fluvastatin EP Impurity G, Fluvastatin short-chain aldehyde | [4][5] |

Experimental Protocols: Synthesis

The following section details a multi-step synthesis protocol adapted from the established synthesis of a closely related Fluvastatin intermediate, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde.[1][6] The synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is a logical precursor in this pathway.

Step 1: Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole

-

Friedel-Crafts Acylation: Fluorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 4-fluoro phenacyl chloride.[1][6]

-

Condensation: The resulting 4-fluoro phenacyl chloride is condensed with N-isopropylaniline in a solvent like dimethylformamide (DMF). This reaction yields 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino) ethanone.[1][6]

-

Cyclization: The ethanone derivative is then cyclized using a catalyst such as zinc chloride (ZnCl₂) to form the indole ring structure, yielding 3-(4-fluorophenyl)-1-isopropyl-1H-indole.[1][6]

Step 2: Formylation to Yield 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde

-

Vilsmeier-Haack Reaction: The synthesized 3-(4-fluorophenyl)-1-isopropyl-1H-indole is subjected to a formylation reaction, typically a Vilsmeier-Haack reaction. This involves treating the indole with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which introduces a carbaldehyde group at the 2-position of the indole ring.

-

Work-up and Purification: Following the reaction, an aqueous work-up is performed to hydrolyze the intermediate and neutralize the mixture. The crude product, 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde, is then purified using standard techniques such as column chromatography or recrystallization to yield the final product.

Caption: Synthetic workflow for 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde.

Biological Context: Fluvastatin Signaling Pathway

As an intermediate in the synthesis of Fluvastatin, the biological relevance of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is intrinsically linked to the mechanism of action of Fluvastatin. Fluvastatin is a statin drug that lowers cholesterol levels in the body.[7]

The primary mechanism of action for all statins, including Fluvastatin, is the competitive inhibition of HMG-CoA reductase.[1][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway, also known as the mevalonate pathway.[4][8] By inhibiting this crucial step, Fluvastatin reduces the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on the surface of liver cells, which increases the clearance of LDL-cholesterol ("bad cholesterol") from the bloodstream.[7]

Caption: Fluvastatin inhibits the HMG-CoA reductase pathway, blocking cholesterol synthesis.

References

- 1. Fluvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Fluvastatin - Proteopedia, life in 3D [proteopedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 5. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluvastatin - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Fluvastatin Sodium? [synapse.patsnap.com]

- 8. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 3-(4-Fluorophenyl)-1-isopropyl-1h-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is a synthetic organic compound of significant interest in pharmaceutical sciences. It is recognized as a key intermediate in the synthesis of various indole derivatives and is notably identified as "Fluvastatin EP Impurity G" or "Fluvastatin Short-Chain Aldehyde," an impurity in the manufacturing of Fluvastatin, a widely used HMG-CoA reductase inhibitor for treating hypercholesterolemia.[1][2][3][4][5][6][7] The presence and control of such impurities are critical aspects of drug development and manufacturing, necessitating a thorough understanding of their physical, chemical, and biological properties. This guide provides an in-depth overview of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde, including its properties, synthesis, and biological context.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is essential for its synthesis, purification, and analysis. While experimentally determined data for this specific compound is limited in publicly available literature, a combination of data for its precursor, a closely related derivative, and computed values provides valuable insights.

Identification and General Properties

| Property | Value | Source |

| IUPAC Name | 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | [3] |

| Synonyms | Fluvastatin EP Impurity G, Fluvastatin Short-Chain Aldehyde | [1][2][3][4][5][6][7] |

| CAS Number | 101125-34-2 | [3][4][6] |

| Molecular Formula | C₁₈H₁₆FNO | [3][6] |

| Molecular Weight | 281.32 g/mol | [6] |

Tabulated Physical and Chemical Data

The following tables summarize the available quantitative data for the target compound, its precursor, and a related derivative.

Table 1: Physical Properties of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde and Related Compounds

| Compound | Property | Value | Notes |

| 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | Melting Point | Data not available | - |

| Boiling Point | Data not available | - | |

| Solubility | Data not available | - | |

| 3-(4-Fluorophenyl)-1-isopropyl-1H-indole (Precursor) | Melting Point | 95 - 98 °C | Experimental |

| (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde (Derivative) | Melting Point | 136 - 138 °C | Experimental[8] |

Table 2: Computed Physicochemical Properties of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde

| Property | Value | Source |

| XLogP3 | 4.2 | PubChem[6] |

| Hydrogen Bond Donor Count | 0 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Rotatable Bond Count | 3 | PubChem[6] |

| Exact Mass | 281.12159229 | PubChem[6] |

| Monoisotopic Mass | 281.12159229 | PubChem[6] |

| Topological Polar Surface Area | 21.7 Ų | PubChem[6] |

| Heavy Atom Count | 21 | PubChem[6] |

Table 3: Spectral Data for (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde (A closely related derivative)

| Spectral Data | Value | Source |

| FT-IR (KBr, cm⁻¹) | 1666.38 (C=O stretching), 1610.45 (C=C stretching) | [8] |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 9.61 (d, J=7.6 Hz, 1H, CHO), 7.95 (d, J=16 Hz, 1H, vinylic H), 1.66 (s, 3H, CH₃), 1.64 (s, 3H, CH₃) | [8] |

| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 194.02 (CHO), 162.62 (C-F), 47.39 (CH of isopropyl), 21.37 (CH₃) | [9] |

Synthesis and Experimental Protocols

The synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde can be conceptually divided into two main stages: the synthesis of the indole core precursor and the subsequent formylation.

Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole (Precursor)

A plausible synthetic route to the precursor involves a multi-step process starting from the Friedel-Crafts acylation of fluorobenzene.[8]

Experimental Protocol:

-

Step 1: Synthesis of 4-Fluorophenacyl chloride. To a solution of fluorobenzene and chloroacetyl chloride in a suitable solvent (e.g., dichloromethane), aluminum chloride (AlCl₃) is added portion-wise at low temperature (0-5 °C). The reaction mixture is stirred until completion, then quenched with ice-water and extracted. The organic layer is washed, dried, and concentrated to yield 4-fluorophenacyl chloride.

-

Step 2: Synthesis of 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. 4-Fluorophenacyl chloride is condensed with N-isopropylaniline in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is heated to drive it to completion. After cooling, the mixture is worked up by partitioning between water and an organic solvent.

-

Step 3: Cyclization to 3-(4-Fluorophenyl)-1-isopropyl-1H-indole. The intermediate from Step 2 is cyclized using a Lewis acid catalyst, such as zinc chloride (ZnCl₂), typically at elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, purified by column chromatography to afford 3-(4-fluorophenyl)-1-isopropyl-1H-indole.

Formylation via Vilsmeier-Haack Reaction

The introduction of the carbaldehyde group at the 2-position of the indole ring is achieved through a Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Representative Experimental Protocol:

-

Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to an excess of dimethylformamide with stirring. The mixture is stirred at low temperature to form the Vilsmeier reagent (chloroiminium salt).

-

Formylation Reaction: A solution of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole in DMF is added dropwise to the prepared Vilsmeier reagent at low temperature. The reaction mixture is then allowed to warm to room temperature or gently heated to ensure complete reaction.

-

Work-up and Purification: The reaction mixture is poured onto crushed ice and neutralized with an aqueous base (e.g., sodium hydroxide solution) to hydrolyze the iminium intermediate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde.

Diagram of Synthesis Workflow

Caption: Synthetic pathway for 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde.

Biological Context and Significance

Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[][11] By inhibiting this enzyme, Fluvastatin reduces the production of cholesterol in the liver.

The presence of impurities in a pharmaceutical product can have several implications:

-

Reduced Potency: If the impurity is present in significant amounts, it can lower the concentration of the active pharmaceutical ingredient (API), potentially reducing the drug's efficacy.

-

Altered Pharmacokinetics: The impurity may interfere with the absorption, distribution, metabolism, or excretion of the API.

-

Direct Toxicity: The impurity itself may have undesirable biological effects or toxicity. Regulatory agencies have strict guidelines on the qualification and control of impurities in drug substances.[7]

Given that 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is a structurally related precursor to a key intermediate in Fluvastatin synthesis, it is unlikely to possess the same HMG-CoA reductase inhibitory activity. However, its potential for other off-target effects or toxicity necessitates its careful control and monitoring during the manufacturing process.

Signaling Pathway of the Parent Drug: Fluvastatin

Caption: The HMG-CoA reductase pathway and the inhibitory action of Fluvastatin.

Conclusion

3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is a compound of high importance for pharmaceutical quality control and synthetic chemistry. While a complete experimental dataset for its physical and biological properties is not yet available in the public domain, this guide has compiled the existing information and provided a scientifically grounded framework for its synthesis and biological relevance. Further research into the experimental determination of its physical properties and a thorough toxicological evaluation would be valuable for the pharmaceutical industry. The provided synthetic protocols offer a solid foundation for researchers working on the synthesis of this and related indole derivatives.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Fluvastatin EP Impurity G | 101125-34-2 | SynZeal [synzeal.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. veeprho.com [veeprho.com]

- 6. 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde | C18H16FNO | CID 11312061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 9. veeprho.com [veeprho.com]

- 11. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde, a key chemical intermediate and a known impurity in the synthesis of Fluvastatin. This document consolidates available information on its nomenclature, chemical properties, and a detailed synthesis protocol. While this compound is structurally related to a pharmacologically active class of molecules, this guide also highlights the current lack of publicly available data on its specific biological activity and its effects on signaling pathways.

Nomenclature and Identification

3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is a complex organic molecule with several synonyms and identifiers used across chemical databases and regulatory documents. A clear understanding of this nomenclature is crucial for accurate literature searches and regulatory submissions.

Table 1: Synonyms and Alternative Names

| Type | Name/Identifier |

| IUPAC Name | 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde |

| CAS Number | 101125-34-2[1][2][3][4][5] |

| Synonyms | 2-FORMYL-3-(4-FLUOROPHENYL)-1-N-ISOPROPYL INDOLE[4] |

| 1H-Indole-2-carboxaldehyde, 3-(4-fluorophenyl)-1-(1-methylethyl)-[4][5] | |

| 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde[5] | |

| Fluvastatin EP Impurity G[1][2][3] | |

| Fluvastatin Short-Chain Aldehyde[1][2] | |

| Fluvastatin BP Impurity G[1] | |

| Chemical Formula | C18H16FNO[4] |

| Molecular Weight | 281.33 g/mol |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and analytical characterization. Below is a summary of the available data for 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Formula | C18H16FNO |

| Molecular Weight | 281.33 g/mol |

| Appearance | Pale yellow colored crystals[6] |

| Melting Point | 136°C - 138°C[6] |

| Solubility | Soluble in chloroform[6] |

Synthesis Protocol

The synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is a multi-step process. The following protocol is based on established synthetic routes for structurally similar indole derivatives.[6]

Materials and Reagents

-

Fluorobenzene

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl3)

-

N-isopropylaniline

-

Dimethylformamide (DMF)

-

Zinc chloride (ZnCl2)

-

Phosphorus oxychloride (POCl3)

-

Acetonitrile

-

Appropriate solvents for extraction and purification

Experimental Procedure

The synthesis can be logically divided into four main stages as depicted in the workflow diagram below.

Caption: Synthetic pathway for 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde.

Step 1: Synthesis of 4-Fluorophenacyl chloride In a suitable reaction vessel, fluorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), via a Friedel-Crafts acylation to yield 4-fluorophenacyl chloride.[6]

Step 2: Synthesis of 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone The resulting 4-fluorophenacyl chloride is then condensed with N-isopropylaniline in a solvent like dimethylformamide (DMF).[6] This reaction forms the intermediate 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.

Step 3: Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole The intermediate from the previous step undergoes cyclization to form the indole ring. This is typically achieved using a dehydrating agent and catalyst like zinc chloride (ZnCl2).[6]

Step 4: Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde The final step is the formylation of the indole ring at the C2 position. This is accomplished through a Vilsmeier-Haack reaction, where 3-(4-fluorophenyl)-1-isopropyl-1H-indole is treated with a formylating agent such as phosphorus oxychloride (POCl3) in a solvent like acetonitrile.[6]

Purification and Characterization

The final product is purified using standard techniques such as recrystallization from a suitable solvent like chloroform to obtain pale yellow crystals.[6] Characterization and confirmation of the structure are performed using analytical methods such as:

-

Melting Point Analysis: To determine the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight.

Relationship to Fluvastatin

3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is recognized as "Fluvastatin EP Impurity G" and "Fluvastatin Short-Chain Aldehyde".[1][2] Fluvastatin is a synthetic HMG-CoA reductase inhibitor, a class of drugs used to lower cholesterol levels in the body.[7] Impurities in active pharmaceutical ingredients (APIs) are critical to monitor and control as they can potentially affect the efficacy and safety of the final drug product. The presence of this aldehyde impurity is likely a result of it being a synthetic precursor or a degradation product of Fluvastatin.

Caption: Relationship between the subject compound and Fluvastatin.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases did not yield any specific quantitative data on the biological activity of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde. While its parent compound, Fluvastatin, is a well-characterized HMG-CoA reductase inhibitor, the pharmacological or toxicological profile of this specific impurity has not been publicly documented.[7]

Indole derivatives, as a class, are known to exhibit a wide range of biological activities.[6] However, without specific experimental data, any potential biological effects of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde remain speculative.

Consequently, there is no information available regarding the signaling pathways that may be modulated by this compound. Further research, including in vitro and in vivo studies, would be necessary to determine its biological effects and mechanism of action.

Conclusion

3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is a well-defined chemical entity with established nomenclature and a reproducible synthetic pathway. Its primary significance in the pharmaceutical industry is its role as a known impurity of the drug Fluvastatin. While the chemistry of this compound is understood, its biological profile is largely unexplored. This guide serves as a foundational document for researchers and professionals, providing the essential chemical information while also underscoring the need for future studies to elucidate its pharmacological and toxicological properties.

References

- 1. veeprho.com [veeprho.com]

- 2. Fluvastatin EP Impurity G | 101125-34-2 | SynZeal [synzeal.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOLE-2-CARBALDEHYDE [drugfuture.com]

- 6. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 7. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde in Fluvastatin Synthesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 25, 2025

Abstract

Fluvastatin, a fully synthetic cholesterol-lowering agent, is a member of the statin class of drugs that competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its efficacy is intrinsically linked to its unique indole-based core structure. The synthesis of this complex molecule relies on a strategic pathway where the intermediate, 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde , serves as a critical molecular scaffold. This technical guide provides an in-depth examination of the synthesis of this key aldehyde intermediate and its subsequent elaboration into the Fluvastatin drug substance. Detailed experimental protocols, quantitative data, and process workflows are presented to offer a comprehensive resource for researchers and professionals in pharmaceutical development.

Introduction to Fluvastatin

Fluvastatin is a synthetic HMG-CoA reductase inhibitor prescribed for the treatment of hypercholesterolemia.[1] By inhibiting this key enzyme in the liver's mevalonate pathway, Fluvastatin effectively reduces the endogenous production of cholesterol.[2] Unlike early statins derived from fungal metabolites, Fluvastatin's entirely synthetic origin allows for precise structural modifications. Its core structure consists of a substituted indole ring linked to a heptenoic acid side chain, which mimics the structure of the natural HMG-CoA substrate. The construction of this molecule is a multi-step process, pivotal to which is the formation of an indole-2-carbaldehyde intermediate that acts as the foundational building block for the crucial side chain.

The Central Role of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde

The compound 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde (CAS 101125-34-2) is the cornerstone of the Fluvastatin synthesis. This molecule contains the fully assembled and correctly substituted indole nucleus of Fluvastatin. The aldehyde functional group at the 2-position of the indole ring is the primary site of reactivity for the subsequent chemical transformations that build the pharmacologically active dihydroxyheptenoic acid side chain. Its strategic importance lies in its ability to be converted into an α,β-unsaturated acrylaldehyde, which then undergoes a key aldol condensation to construct the carbon backbone of the side chain.

Synthesis of the Core Heterocycle and Key Intermediate

The synthesis of Fluvastatin begins with the construction of the indole core, followed by its formylation to yield the target carbaldehyde.

Step 1: Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

The journey to the core indole structure is a two-part process. It begins with the condensation of a phenacyl halide with N-isopropylaniline, followed by an acid-catalyzed intramolecular cyclization.

-

Condensation: The process starts with the reaction between 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a solvent such as dimethylformamide (DMF). This reaction forms the intermediate ketone, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.

-

Cyclization: The intermediate ketone is then treated with a Lewis acid, typically zinc chloride (ZnCl₂), in boiling ethanol. This induces an intramolecular electrophilic substitution (a Bischler-type indole synthesis), resulting in the formation of the stable indole ring system, 3-(4-Fluorophenyl)-1-isopropyl-1H-indole .

Step 2: Formylation of the Indole Core

With the indole nucleus in place, the next critical step is the introduction of an aldehyde group at the 2-position. This is achieved via the Vilsmeier-Haack reaction , a standard and efficient method for the formylation of electron-rich heterocycles.[3][4]

The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and DMF.[2] This powerful electrophile attacks the electron-rich indole, primarily at the 2-position in this substituted system, due to the directing effects of the existing substituents. A subsequent aqueous workup hydrolyzes the resulting iminium intermediate to yield 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde .

Elaboration of the Side Chain from the Carbaldehyde Intermediate

The aldehyde serves as the handle for building the crucial side chain through a series of well-orchestrated reactions.

Step 3: Formation of the α,β-Unsaturated Acrylaldehyde

The carbaldehyde is extended by two carbons to form an acrylaldehyde derivative. While this can be achieved through various olefination reactions, a common industrial route involves a direct condensation of the parent indole, 3-(4-fluorophenyl)-1-isopropyl-1H-indole, with 3-(N-methyl-N-phenylamino)acrolein in the presence of POCl₃.[5][6] This reaction effectively performs a Vilsmeier-Haack-type formylation followed by an immediate condensation to yield (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde . This intermediate is the direct precursor for the subsequent aldol reaction.

Step 4: Aldol Condensation to Form the Heptenoate Backbone

The industrial synthesis of Fluvastatin proceeds via an aldol-like condensation between the acrylaldehyde intermediate and the dianion of an acetoacetate ester, such as tert-butyl acetoacetate.[1] This reaction forms the β-hydroxy keto-ester backbone of the Fluvastatin side chain.

Step 5: Stereoselective Reduction to the 1,3-Syn-Diol

A crucial step in the synthesis is the stereoselective reduction of the ketone in the newly formed side chain to a hydroxyl group. This reduction must yield the syn-1,3-diol stereochemistry, which is essential for the drug's biological activity. This is typically achieved using a boron chelating agent, such as methoxydiethylborane, followed by reduction with sodium borohydride (NaBH₄).[7] This process affords high diastereoselectivity, yielding the desired syn isomer.

Step 6: Saponification to Fluvastatin Sodium

In the final step, the ester group (e.g., methyl or tert-butyl) on the side chain is hydrolyzed under basic conditions, typically using sodium hydroxide in an alcohol/water mixture.[8] This saponification yields the sodium salt of Fluvastatin, the active pharmaceutical ingredient.

Experimental Protocols

The following are representative methodologies for the key transformations described.

Protocol 5.1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone 2-chloro-4'-fluoroacetophenone and N-isopropylaniline are dissolved in a minimal amount of freshly distilled DMF. The mixture is heated to approximately 100°C for 10-11 hours, with the reaction progress monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured over crushed ice with stirring. The resulting solid is collected by filtration and recrystallized from ethanol.[2]

Protocol 5.2: Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mole) and anhydrous zinc chloride (0.43 moles) are dissolved in a minimal amount of boiling ethanol. The solution is refluxed for 3-5 hours. After cooling, the mixture is poured into cold, dilute hydrochloric acid. The precipitated solid is filtered and recrystallized from ethanol to yield the pure indole product.[2]

Protocol 5.3: Vilsmeier-Haack Formylation of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole In a flask cooled to 0°C, phosphorus oxychloride (1.2-1.5 equivalents) is added dropwise to anhydrous DMF (used as both reagent and solvent). The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent. A solution of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (1.0 equivalent) in DMF is then added slowly, maintaining the low temperature. After the addition, the reaction is allowed to warm to room temperature and may be gently heated (e.g., 80-90°C) for several hours.[9] The reaction is then cooled and quenched by carefully pouring it onto ice, followed by basification with a saturated sodium carbonate or sodium hydroxide solution. The precipitated product, 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde, is collected by filtration and purified.

Protocol 5.4: Synthesis of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde A solution of POCl₃ (2.5 equivalents) in acetonitrile is cooled to -5°C. 3-(N-Methyl-N-phenylamino)acrolein (2.1 equivalents) in acetonitrile is added over 45 minutes, maintaining a temperature of 5-7°C. After stirring for 10 minutes, 3-(4-fluorophenyl)-1-isopropyl-1H-indole (1.0 equivalent) is added. The mixture is heated to reflux (approx. 83°C) for 3 hours. After cooling, water is added, and the mixture is heated to 50-55°C for 1.5 hours. Upon cooling, the solid product is collected by filtration, washed, and dried. It can be further purified by recrystallization from 95% ethanol.[2]

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the Fluvastatin synthesis pathway as reported in the literature.

| Step No. | Reaction | Starting Material | Product | Reported Yield | Reference |

| 1a | Condensation | 2-chloro-4'-fluoroacetophenone | 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | 78% | [2] |

| 1b | Cyclization | 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | 80% | [2] |

| 3 | Formylation/Vinylation | 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde | 75% | [2] |

| 5 | Stereoselective Reduction | (E)-7-[...]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester | Fluvastatin methyl ester | 80-90% | [7] |

| - | Overall Process Step | (E)-7-[...]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester | Purified Fluvastatin methyl ester | ~85% | [8] |

Logical Pathways and Workflows

Visual diagrams help clarify the complex relationships in chemical synthesis and pharmacology. The following workflows are rendered using the DOT language.

References

- 1. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. growingscience.com [growingscience.com]

- 8. benchchem.com [benchchem.com]

- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

Technical Guide: Spectroscopic and Synthetic Overview of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data for 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde, a known intermediate and impurity in the synthesis of Fluvastatin.[1][2] While this compound is commercially available as a reference standard, a thorough search of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Therefore, this guide presents the following critical information:

-

Synthesis: A detailed, representative experimental protocol for the synthesis of the target compound via the Vilsmeier-Haack formylation of its precursor, 3-(4-Fluorophenyl)-1-isopropyl-1H-indole.

-

Related Compound Data: To provide valuable spectroscopic context, this guide includes the complete spectroscopic data and synthesis protocol for the closely related downstream product, (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde.

Compound Identification

| Property | Value |

| Chemical Name | 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde |

| Synonyms | 2-FORMYL-3-(4-FLUOROPHENYL)-1-N-ISOPROPYL INDOLE; 1H-Indole-2-carboxaldehyde, 3-(4-fluorophenyl)-1-(1-methylethyl)-; Fluvastatin EP Impurity G[1][2] |

| CAS Number | 101125-34-2[1] |

| Molecular Formula | C₁₈H₁₆FNO[3][4] |

| Molecular Weight | 281.3 g/mol [3] |

Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde

The synthesis of the title compound is achieved through the formylation of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole, a reaction typically carried out under Vilsmeier-Haack conditions.[4][5]

Synthesis of the Precursor: 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

The precursor is synthesized in a multi-step process starting from the Friedel-Crafts condensation of fluorobenzene.

References

An In-depth Technical Guide on the Single Crystal Structure of a Fluvastatin Intermediate

Publication Note: Comprehensive single-crystal X-ray diffraction data for 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is not publicly available. This guide presents a detailed analysis of the closely related compound, (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a key intermediate in the synthesis of the anti-cholesterol drug Fluvastatin.[1][2] The structural similarities between these compounds provide valuable insights for researchers, scientists, and drug development professionals.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and cardiovascular applications.[2] The title compound, 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde, and its derivatives are of significant interest, particularly as precursors in the synthesis of fluvastatin. Fluvastatin is a member of the statin class of drugs that lowers cholesterol by inhibiting HMG-CoA reductase.[1][2] Understanding the precise three-dimensional arrangement of atoms in these precursor molecules through single-crystal X-ray diffraction is crucial for structure-based drug design and the optimization of synthetic routes.

This technical guide provides a comprehensive overview of the synthesis, characterization, and single-crystal structure of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, serving as a robust surrogate for its carbaldehyde analogue.

Molecular Structure and Crystallographic Data

Single crystals of the acrylaldehyde analogue were developed and analyzed, revealing an orthorhombic crystal system with the space group Pna21.[1][2] The molecular structure consists of a 3-(4-fluorophenyl) and a 1-isopropyl substituent attached to the indole ring, with an acrylaldehyde group at the 2-position. A notable feature of the crystal structure is the dihedral angle of 111.5(3)° between the mean plane of the indole ring and the 4-fluorophenyl ring.[1][2] The crystal packing is not characterized by strong hydrogen bonds.[1][2]

Crystal Data and Structure Refinement

The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of the molecule within it.

| Parameter | Value |

| Empirical Formula | C₂₀H₁₈FNO |

| Formula Weight | 307.36 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 12.4637(4) |

| b (Å) | 9.9386(3) |

| c (Å) | 13.0272(3) |

| Volume (ų) | 1613.70(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.265 |

| Absorption Coeff. (mm⁻¹) | 0.086 |

| F(000) | 648 |

| Reflections Collected | 5558 |

| Independent Reflections | 2408 [R(int) = 0.0225] |

Selected Bond Lengths and Angles

The precise measurements of bond lengths and angles define the molecular geometry of the compound.

| Bond | Length (Å) | Bond Angle | Angle (°) |

| F(1)-C(4) | 1.363(2) | C(3)-C(4)-C(5) | 117.8(2) |

| O(1)-C(9) | 1.217(2) | C(8)-C(9)-O(1) | 125.1(2) |

| N(1)-C(10) | 1.385(2) | C(10)-N(1)-C(11) | 109.1(2) |

| N(1)-C(11) | 1.481(2) | C(10)-N(1)-C(18) | 128.2(2) |

| C(7)-C(8) | 1.446(3) | C(7)-C(8)-C(9) | 121.2(2) |

| C(10)-C(17) | 1.405(3) | C(11)-N(1)-C(18) | 122.7(2) |

Experimental Protocols

Synthesis

The synthesis of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde is a multi-step process.[1][2]

-

Synthesis of 4-Fluorophenacyl chloride: A Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃).[2]

-

Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone: Condensation of 4-Fluorophenacyl chloride with N-isopropylaniline in dimethylformamide (DMF).[2]

-

Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole: Cyclization of the product from step 2 using zinc chloride (ZnCl₂).[2]

-

Synthesis of the Title Acrylaldehyde Analogue: Condensation of the indole from step 3 with 3-(N-methyl-N-phenylamino)acrolein in the presence of phosphoryl chloride (POCl₃) in acetonitrile.[2]

Crystallization

Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a dilute solution of the purified compound in chloroform at room temperature.[2] The resulting pale yellow crystals had a melting point of 136-138°C.[2]

X-ray Data Collection and Structure Solution

Data were collected on a Bruker SMART APEX II CCD diffractometer. The structure was solved and refined using the SHELXTL software package.[2] Data were corrected for absorption effects using the multi-scan method (SADABS).[2]

Relevance to Drug Development: Cholesterol Biosynthesis Pathway

The subject molecule is a key intermediate for Fluvastatin, a competitive inhibitor of HMG-CoA reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[3] By blocking this step, statins reduce the endogenous production of cholesterol, leading to an upregulation of LDL receptors on liver cells and increased clearance of LDL-cholesterol from the bloodstream.

The "pleiotropic" effects of statins, such as anti-inflammatory and antioxidant properties, are thought to arise from the reduced synthesis of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the function of various signaling proteins.

Conclusion

While a dedicated single-crystal structure of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde remains to be published, the detailed crystallographic analysis of its immediate synthetic precursor, (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, provides critical structural information for medicinal chemists and drug developers. The defined molecular geometry, coupled with a clear understanding of its synthesis, aids in the rational design of novel indole-based therapeutic agents. Its role as a key intermediate for Fluvastatin underscores the importance of this structural scaffold in targeting the cholesterol biosynthesis pathway for the management of hypercholesterolemia.

References

The Synthesis of Substituted Indole-2-Carbaldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indole-2-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules, pharmaceuticals, and functional materials. Their unique reactivity, stemming from the electron-rich indole nucleus and the electrophilic aldehyde functionality, allows for diverse chemical transformations, making them highly valuable precursors in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the principal synthetic methodologies for accessing substituted indole-2-carbaldehydes, with a focus on classical and modern approaches, detailed experimental protocols, and quantitative data for comparative analysis.

Core Synthetic Strategies

The synthesis of indole-2-carbaldehydes can be broadly categorized into several key strategies, each with its own set of advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions. These include the direct formylation of indole derivatives, the transformation of pre-functionalized indoles at the C2-position, and multi-step syntheses that construct the indole ring with the aldehyde precursor in place.

Direct C2-Formylation of Indoles

Directly introducing a formyl group at the C2-position of an indole ring is a challenging yet highly desirable transformation. The inherent electronic properties of the indole nucleus favor electrophilic substitution at the C3-position. However, several methods have been developed to achieve C2-selectivity.

One of the most reliable methods for the synthesis of indole-2-carbaldehyde is the deprotonation of the C2-position using a strong organolithium base, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). The regioselectivity is controlled by the greater kinetic acidity of the C2-proton compared to other protons on the indole ring. N-protection is often employed to prevent N-deprotonation.

Caption: General mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Synthesis of N-Tosyl-indole-2-carbaldehyde [1]

-

Materials: N-Tosylindole, Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydroxide solution.

-

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding POCl₃ to an ice-cooled, stirred solution of DMF.

-

To this reagent, add a solution of N-tosylindole in DMF at 0 °C.

-

Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a sodium hydroxide solution.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize or purify by column chromatography as needed.

-

Table 2: Vilsmeier-Haack Formylation of Substituted Indoles

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 1-formyl-3-methylindole | 71 |

| 2-formyl-3-methylindole | 22.5 |

Note: The Vilsmeier-Haack reaction on 2-methylindole primarily yields the N-formylated and C3-formylated product, with the desired C2-formylated product being a minor component. [2]

Synthesis from C2-Functionalized Indoles

An alternative and often more regioselective approach involves the transformation of an existing functional group at the C2-position into a carbaldehyde.

The Reissert-Henze synthesis provides a reliable route to indole-2-carboxylic acids. [3][4][5]This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. The resulting indole-2-carboxylic acid or its ester can then be converted to the corresponding aldehyde.

dot

Caption: The Reissert-Henze synthesis of indole-2-carbaldehydes.

A common method for the conversion of the carboxylic acid derivative to the aldehyde is the McFadyen-Stevens reaction . This involves the formation of an N-acylsulfonohydrazide from the corresponding ester, followed by base-catalyzed decomposition to the aldehyde. [1] Experimental Protocol: McFadyen-Stevens Reduction of an Indole-2-Carboxylate (General Procedure) [1]

-

Materials: Substituted ethyl indole-2-carboxylate, hydrazine hydrate, p-toluenesulfonyl chloride, pyridine, sodium carbonate, ethylene glycol.

-

Procedure:

-

Hydrazide formation: Reflux the ethyl indole-2-carboxylate with hydrazine hydrate in ethanol to form the corresponding hydrazide.

-

Sulfonamide formation: React the hydrazide with p-toluenesulfonyl chloride in pyridine to yield the N-acylsulfonohydrazide.

-

Decomposition to aldehyde: Heat the N-acylsulfonohydrazide with anhydrous sodium carbonate in ethylene glycol until the evolution of nitrogen ceases.

-

Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent.

-

Wash the organic extract, dry, and evaporate the solvent. Purify the resulting aldehyde by chromatography or recrystallization.

-

Table 3: Synthesis of Indole-2-carbaldehydes via McFadyen-Stevens Reaction

| Indole-2-carboxylate Derivative | Overall Yield (%) from Ester |

| 5-Methoxy-indole-2-carboxylate | Data not available in abstract |

| 5-Ethoxy-indole-2-carboxylate | Data not available in abstract |

| 5-Bromo-indole-2-carboxylate | Data not available in abstract |

Note: While the reference mentions the use of this method, specific yield data is not provided in the abstract. [1]

The direct oxidation of a methyl group at the C2-position of the indole ring offers a straightforward route to indole-2-carbaldehydes. Selenium dioxide (SeO₂) is a classical reagent for this transformation, known as the Riley oxidation. [6][7] dot

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Riley oxidation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note & Protocol: Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to the cholesterol-lowering drug, Fluvastatin.[1][2][3] This document provides a detailed protocol for the chemical synthesis of this indole derivative, outlining a two-step process that begins with the formation of the indole nucleus followed by a Vilsmeier-Haack formylation.

Overall Reaction Scheme

The synthesis is comprised of two primary stages:

-

Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole: This involves the reaction of 2-chloro-4'-fluoroacetophenone with N-isopropylaniline to form an amino-ethanone intermediate, which is subsequently cyclized.[1][2][4]

-

Vilsmeier-Haack Formylation: The synthesized indole is then formylated at the 2-position to yield the target aldehyde.[1][2][3]

Experimental Protocols

Part 1: Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole

This procedure is adapted from established methods for synthesizing the indole core structure.[1][2][4]

Step 1a: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

-

In a round-bottom flask, dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to approximately 100°C for 10-11 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into crushed ice with constant stirring.

-

Filter the resulting solid precipitate and recrystallize it from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.

Step 1b: Cyclization to form 3-(4-fluorophenyl)-1-isopropyl-1H-indole

-

Dissolve the 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mole equivalent) and zinc chloride (ZnCl2) (0.43 mole equivalent) in a minimal amount of boiling ethyl alcohol.

-

Reflux the mixture for 3-5 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into an excess of cold, dilute hydrochloric acid with continuous stirring.

-

Filter the separated solid and recrystallize it from ethanol to yield pure 3-(4-fluorophenyl)-1-isopropyl-1H-indole.[4]

Quantitative Data for Part 1

| Intermediate/Product | Reagents | Solvent | Yield | Melting Point (°C) |

| 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | 2-chloro-4'-fluoroacetophenone, N-isopropylaniline | DMF | 78% | 78-80 |

| 3-(4-fluorophenyl)-1-isopropyl-1H-indole | 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone, ZnCl2 | Ethyl Alcohol | 80% | 94-96 |

Part 2: Vilsmeier-Haack Formylation to Yield 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde

This formylation step introduces an aldehyde group at the C2 position of the indole ring.[3][5][6][7]

-

In a suitable reaction vessel, prepare a solution of phosphorus oxychloride (POCl3) in acetonitrile (CH3CN).

-

Cool the solution to -5°C.

-

To this cooled solution, add a solution of N,N-dimethylformamide (DMF) in acetonitrile dropwise, ensuring the internal temperature is maintained between 5-7°C.

-

Stir the resulting mixture at 5-7°C for 10 minutes to form the Vilsmeier reagent.

-

Add a solution of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (from Part 1) over a period of 10 minutes.

-

Heat the reaction mixture to reflux (approximately 83°C) for 3 hours.

-

Cool the mixture to 22°C and slowly add water over 15 minutes.

-

Stir the mixture at 35-50°C for 30 minutes, and then heat to 50-55°C for 1.5 hours.

-

Cool the solution to 22°C and stir for 15 minutes to allow for precipitation.

-

Collect the solid product by vacuum filtration, wash with water, and dry under vacuum for 6 hours.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., toluene).

Quantitative Data for Part 2

| Product | Key Reagents | Solvent |

| 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | 3-(4-fluorophenyl)-1-isopropyl-1H-indole, POCl3, DMF | Acetonitrile |

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Synthetic pathway for 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde.

References

- 1. scirp.org [scirp.org]

- 2. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 3. ossila.com [ossila.com]

- 4. rsc.org [rsc.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction is of significant interest in medicinal chemistry and drug development as the resulting aldehydes are key intermediates for the synthesis of a wide range of biologically active molecules. This document provides a detailed protocol for the Vilsmeier-Haack formylation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole, a key intermediate in the synthesis of Fluvastatin, a drug used to treat hypercholesterolemia.[1] In this specific application, the formyl group is introduced at the C2 position of the indole ring, as the C3 position is already substituted.

Principle and Mechanism

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃).[2] The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile that attacks the electron-rich indole ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the corresponding aldehyde. For 1,3-disubstituted indoles, the electrophilic substitution occurs regioselectively at the C2 position.

Experimental Protocol

This protocol outlines the Vilsmeier-Haack formylation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole to yield 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde.

Materials:

-

3-(4-fluorophenyl)-1-isopropyl-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Hexane (for purification)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Reflux condenser

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (3.0 to 5.0 equivalents). Cool the flask in an ice bath to 0 °C. To the cooled DMF, add phosphorus oxychloride (POCl₃) (1.2 to 1.5 equivalents) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Reaction with Indole Substrate: Dissolve 3-(4-fluorophenyl)-1-isopropyl-1H-indole (1.0 equivalent) in anhydrous dichloromethane (DCM). Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice. Stir the mixture vigorously. Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde.

Data Presentation

The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole.

| Parameter | Value | Reference |

| Reactants | ||

| 3-(4-fluorophenyl)-1-isopropyl-1H-indole | 1.0 equivalent | [3] |

| Phosphorus oxychloride (POCl₃) | 1.2 - 1.5 equivalents | [4] |

| N,N-Dimethylformamide (DMF) | 3.0 - 5.0 equivalents | [4] |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) | [4] |

| Temperature | 0 °C to Reflux (40-50 °C) | [2] |

| Reaction Time | 2 - 4 hours | General Protocol |

| Product Information | ||

| Product Name | 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | [5][6][7] |

| CAS Number | 101125-34-2 | [5][6][7] |

| Molecular Formula | C₁₈H₁₆FNO | [5][6][7] |

| Molecular Weight | 281.32 g/mol | [6] |

| Expected Yield | 70-85% (based on similar reactions) | General Protocol |

| Spectroscopic Data (Predicted/Typical) | ||

| ¹H NMR (CDCl₃, δ ppm) | ~9.9 (s, 1H, CHO), 7.2-7.8 (m, Ar-H), ~4.8 (sept, 1H, CH), ~1.6 (d, 6H, CH₃) | [8][9] |

| ¹³C NMR (CDCl₃, δ ppm) | ~182 (CHO), 110-165 (Ar-C), ~50 (CH), ~22 (CH₃) | [9][10][11] |

| IR (cm⁻¹) | ~1660-1680 (C=O stretch) | General Data |

Visualizations

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of the starting indole.

Experimental Workflow:

Caption: Step-by-step experimental workflow.

Signaling Pathway (Reaction Mechanism):

Caption: Simplified reaction mechanism pathway.

References

- 1. ossila.com [ossila.com]

- 2. jk-sci.com [jk-sci.com]

- 3. rsc.org [rsc.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde|101125-34-2--AN PharmaTech Co Ltd [anpharma.net]

- 7. 3-(4-Fluorophenyl)-1-isopropylindole-2-carbaldehyde [artis-isotopes.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Indole-3-carboxaldehyde(487-89-8) 13C NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Purification of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde is a key intermediate in the synthesis of various pharmaceutically active molecules. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the quality and safety of final drug products. These application notes provide detailed protocols for two common and effective purification techniques: flash column chromatography and recrystallization.

Purification Strategy Overview

The choice of purification method depends on the nature and quantity of impurities present in the crude material.

-

Flash Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities. It is particularly useful for removing both more polar and less polar byproducts.

-

Recrystallization: This method is ideal for removing small amounts of impurities from a solid sample, provided a suitable solvent system can be found in which the compound has high solubility at high temperatures and low solubility at low temperatures.

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde using silica gel flash chromatography. This method is effective for separating the target compound from reaction byproducts and starting materials.

Principle: The crude mixture is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity. Compounds separate based on their differential adsorption to the silica gel and solubility in the mobile phase. For indole-2-carbaldehyde derivatives, a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically effective.[1][2]

Materials and Reagents:

-

Crude 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde

-

Silica Gel (60 Å, 230-400 mesh)[3]

-

Hexanes (or Heptane), HPLC grade

-

Ethyl Acetate, HPLC grade

-

Dichloromethane (for loading, optional)

-

Glass chromatography column

-

Compressed air or nitrogen source

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates, silica gel coated

-

UV lamp (254 nm)

Detailed Experimental Protocol

-

Eluent Selection:

-

Using TLC, identify a solvent system that provides good separation of the target compound from impurities.

-

A general starting point for indole derivatives is a mixture of hexanes and ethyl acetate.[1]

-

Aim for a retention factor (Rf) of approximately 0.3 for the target compound.[3] Test various ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate).

-

-

Column Packing:

-

Select a column with an appropriate diameter based on the amount of crude material to be purified (see Table 1).[4]

-

Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer (1-2 cm) of sand.[3]

-

Prepare a slurry of silica gel in the chosen eluent.

-

Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use gentle air pressure to push the solvent through, ensuring no cracks form in the silica bed.[5]

-

Add another thin layer of sand on top of the packed silica to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the crude compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent itself.[3]

-

Carefully apply the sample solution to the top of the silica gel using a pipette.

-

Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the column.

-

Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (a solvent drop of about 2 inches per minute is often recommended).[3]

-

Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size.[5]

-

Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing them under a UV lamp.

-

-